N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide

Description

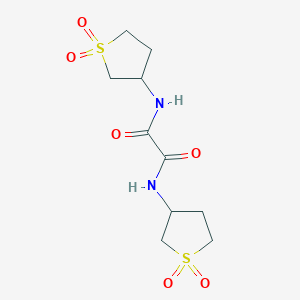

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a diamide derivative featuring two tetrahydrothiophene-3-yl substituents, each modified with sulfone (1,1-dioxide) groups.

Properties

Molecular Formula |

C10H16N2O6S2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N,N'-bis(1,1-dioxothiolan-3-yl)oxamide |

InChI |

InChI=1S/C10H16N2O6S2/c13-9(11-7-1-3-19(15,16)5-7)10(14)12-8-2-4-20(17,18)6-8/h7-8H,1-6H2,(H,11,13)(H,12,14) |

InChI Key |

HVUDWKHJTKASIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C(=O)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of ethanediamide with 1,1-dioxidotetrahydrothiophene derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in modified ethanediamide derivatives with various functional groups .

Scientific Research Applications

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s distinguishing feature is its 1,1-dioxidotetrahydrothiophen-3-yl substituents, which contrast with analogs bearing acetylphenyl, aryl, or sulfonic acid groups. Key comparisons include:

(a) N,N'-bis(2-acetylphenyl)ethanediamide

- Substituents : Two acetylphenyl groups.

- Properties : Acetyl groups are moderately electron-withdrawing, enhancing resonance stabilization. The compound exhibits polymorphism, with two distinct crystalline forms reported .

- Applications: Potential use as a monomer or intermediate in polymer synthesis due to its planar, conjugated structure .

(b) N-(2-ethoxyphenyl)-N′-(4-isodecylphenyl)ethanediamide

- Substituents : Bulky ethoxyphenyl and lipophilic isodecylphenyl groups.

- Properties : Low polarity due to aromatic and alkyl chains, suggesting poor water solubility.

- Applications : Likely utilized in industrial formulations (e.g., coatings, surfactants) where lipophilicity is advantageous .

(c) N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate

- Substituents : Sulfonic acid groups and tetramethylammonium cations.

- Properties : High water solubility and acidity, enabling dual functionality as a Brønsted acid and ionic catalyst.

- Applications : Effective in synthesizing 1-thioamidoalkyl-2-naphthols via catalytic pathways .

Research Findings and Implications

Polarity and Solubility : The sulfone groups in the target compound likely enhance water solubility compared to acetylphenyl or aryl analogs, making it suitable for pharmaceutical formulations or polar polymer matrices .

Thermal Stability : Sulfone groups contribute to higher thermal stability, advantageous for high-performance polymers or high-temperature processes.

Polymorphism Potential: Analogous to N,N'-bis(2-acetylphenyl)ethanediamide, the target compound may exhibit polymorphism, affecting crystallization and material properties .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₈H₁₄N₂O₂S₂

Molecular Weight: 238.34 g/mol

CAS Number: [not available in the current literature]

The compound features a tetrahydrothiophene moiety, which is known for its diverse biological properties. The dioxidation of the thiophene ring enhances its reactivity and potential interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This antioxidant activity indicates potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound has selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Human Cells | >100 |

These findings support the potential use of this compound in cancer therapy.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested this compound against multi-drug resistant strains of bacteria. The compound showed promising results, effectively inhibiting growth at lower concentrations compared to traditional antibiotics.

Study 2: Antioxidant Mechanism

A research team investigated the mechanism of action behind the antioxidant properties of this compound. They found that it upregulates the expression of endogenous antioxidant enzymes, providing a protective effect against cellular damage induced by oxidative stress.

Study 3: Cancer Cell Inhibition

In another significant study, the effects of this compound on apoptosis were examined in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.